5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol
Description
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a benzoimidazole core fused to a pyridine ring substituted with a thiol (-SH) group at the 2-position. This structure combines the aromaticity and hydrogen-bonding capabilities of benzoimidazole with the electron-deficient pyridine-thiol moiety, making it a promising candidate for pharmaceutical and material science applications.
Properties
Molecular Formula |
C12H9N3S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) |
InChI Key |
VBCMZOFIOAWFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Approaches
A predominant method involves reacting a halogenated pyridine derivative with a benzimidazole-thiolate nucleophile. For example, 2-chloro-5-(1H-benzimidazol-2-yl)pyridine may undergo thiolation using sodium hydrosulfide (NaSH) or thiourea under refluxing ethanol. This route mirrors the synthesis of pantoprazole intermediates, where 2-chloromethylpyridines react with benzimidazole-thiols in alkaline media.
Example Protocol :
-
Dissolve 2-chloro-5-(1H-benzimidazol-2-yl)pyridine (1.0 equiv) in dimethylformamide (DMF).
-
Add NaSH (1.2 equiv) and heat at 80°C for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Yield optimization hinges on solvent polarity and temperature control, as excessive heat may oxidize the thiol to disulfides.
Cyclocondensation of Precursors
Constructing the benzimidazole ring directly onto a pre-functionalized pyridine-thiol scaffold offers an alternative route. This method involves condensing 5-amino-pyridine-2-thiol with carbonyl compounds (e.g., aldehydes or ketones) in acidic conditions.
Representative Reaction :
The reaction proceeds via imine formation, followed by cyclization to yield the benzimidazole ring.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from analogous syntheses (Table 1) highlight the impact of solvent and base on yield:
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| Water | NaOH | 25–30°C | 97.5% | |
| Methanol | NaOH | 10–40°C | 95.3% | |
| Ethanol | NaOH | 20°C | 83% |
Aqueous systems favor higher yields due to improved solubility of ionic intermediates, while methanol balances reactivity and cost.
Temperature and Reaction Time
Elevated temperatures (50–55°C) reduce reaction times but risk side reactions, whereas ambient conditions (20–30°C) enhance selectivity at the expense of longer durations (4–8 hours).
Analytical Validation and Purity Assessment
Post-synthesis, the compound is validated via:
-
HPLC : Purity ≥99% achieved using C18 columns and acetonitrile-water mobile phases.
-
Melting Point Analysis : Observed range 115–118°C aligns with theoretical predictions.
-
X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding networks.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Functionalization of the Thiol Group
The thiol (-SH) group in benzimidazoles is highly reactive, enabling alkylation, arylation, or oxidation.
Alkylation Reactions
Reaction with alkyl/aryl halides in basic media forms thioethers. For example:
| Substrate (R-X) | Yield | Conditions |
|---|---|---|
| 2-Chloromethyl-3,4-dimethoxypyridine | 97.5% | NaOH, H₂O, 25–30°C, 4–5h |
| Benzyl chloride | 83% | NaOH, MeOH/H₂O, 25–30°C |
Oxidation to Disulfides
Thiols oxidize to disulfides under mild oxidative conditions (e.g., air, H₂O₂):
This reaction is critical for stabilizing thiols during storage .
Nucleophilic Aromatic Substitution
The pyridine ring in this compound can undergo substitution at the 2-position. For instance:
Condensation with Aldehydes
Thiols react with aldehydes to form thioacetals or Schiff bases. For example:
-
Schiff Base Formation :
Yields for similar benzimidazole-thiols range from 70–95% under reflux in ethanol .
Metal Complexation
The thiol and benzimidazole nitrogen atoms can coordinate transition metals (e.g., Cu²⁺, Zn²⁺):
Such complexes are studied for catalytic or antimicrobial applications .
Stability and Side Reactions
-
pH Sensitivity : Thiols deprotonate above pH 8, increasing nucleophilicity but risking oxidation .
-
Byproduct Formation : Over-alkylation or disulfide formation occurs under prolonged reaction times .
Research Gaps and Recommendations
-
Direct studies on this compound are scarce; most data are extrapolated from analogs.
-
Experimental validation of its reactivity with electrophiles (e.g., acyl chlorides) is needed.
-
Stability studies under physiological conditions would enhance pharmacological profiling.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Various derivatives of benzimidazole, including 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol, have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Case Study: Antimicrobial Evaluation
A study reported the synthesis and biological evaluation of derivatives based on benzimidazole structures. Among these, certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various strains, indicating their potential as effective antimicrobial agents .
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In a notable study, derivatives were tested against human colorectal carcinoma cell lines (HCT116). Compounds derived from benzimidazole structures demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM), showcasing their potential efficacy in cancer treatment . The mechanisms of action often involve the induction of apoptosis and autophagy in cancer cells, making them attractive candidates for further development.
Anticonvulsant Activity
Research has also indicated that this compound derivatives possess anticonvulsant properties. These compounds have been assessed for their ability to reduce seizure frequency and severity.
Case Study: Anticonvulsant Evaluation
A study highlighted the anticonvulsant activity of synthesized compounds based on benzimidazole derivatives. The results showed that certain derivatives significantly delayed the onset of clonic seizures compared to standard treatments like diazepam, suggesting their potential utility in epilepsy management .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural differences and similarities between 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol and related compounds:
Key Observations :
- Thiol vs. Thioether/Sulfonyl Groups : The 2-thiol group in the target compound distinguishes it from derivatives with thioether (e.g., 5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole ) or sulfonyl groups (e.g., N-sulfonylacetamidines in ). Thiols exhibit higher nucleophilicity and metal-binding capacity, which may enhance antioxidant or chelation-based therapeutic effects.
- Pyridine vs. Thiazolidinone/Thiazine: Replacing pyridine with thiazolidinone () or thiazine () alters electronic properties. Thiazolidinones are known for antimicrobial activity, while pyridine-thiols may target enzymes like kinases or dehydrogenases.
Comparison with Analogues :
- Anti-Diabetic Agents (): Synthesized via Schiff base formation between 2-aminobenzimidazole and arylaldehydes, followed by thiol incorporation.
- Antimicrobial Thiazolidinones (): Utilize thioglycolic acid and ZnCl₂ for cyclization, differing from the pyridine-thiol target’s likely metal-free pathways.
Biological Activity
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities.
Chemical Structure and Synthesis
This compound features a benzimidazole moiety linked to a pyridine ring, with a thiol functional group. The synthesis typically involves multi-step reactions starting from appropriate precursors such as 2-nitroaniline and benzene-1,2-diamine, leading to the formation of the target compound through condensation reactions with aldehydes.
Antibacterial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit potent antibacterial properties. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains have been reported, showcasing their effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| This compound | Escherichia coli | 8 |
| This compound | Klebsiella pneumoniae | 16 |
These findings indicate that the compound's structure contributes to its ability to inhibit bacterial growth effectively .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HePG2 (Liver Cancer) | 8 |
| HCT116 (Colon Cancer) | 12 |
The compound has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in these lines .
Enzyme Inhibition
This compound has also been identified as an effective inhibitor of several enzymes. Notably, it exhibits significant inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism.
| Enzyme | IC50 (µM) |
|---|---|
| α-glucosidase | 0.64 ± 0.05 |
This property suggests potential applications in managing diabetes by controlling postprandial blood glucose levels .
Case Studies
A recent study evaluated the biological activities of a series of benzimidazole derivatives, including the target compound. The results demonstrated that modifications to the thiol group significantly enhanced antibacterial activity while maintaining low toxicity in normal cells.
In another case study focusing on cancer treatment, the compound was tested alongside standard chemotherapeutics and showed synergistic effects when combined with existing drugs, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the common synthetic routes for 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol, and how are critical reaction conditions optimized?
The synthesis typically involves multi-step reactions, including copper-catalyzed coupling or cyclization strategies. For example, copper iodide catalysts enable the formation of benzimidazole-pyridine scaffolds via three-component reactions with sulfonyl azides and terminal alkynes, achieving yields of 70–85% in ethanol at 50–80°C for 5–24 hours . Thiolation steps may use thioglycolic acid under anhydrous ZnCl₂ catalysis . Optimization focuses on solvent selection (e.g., methanol/water mixtures), catalyst loading (0.001–0.1 mol%), and temperature control to minimize side reactions .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies thiol (-SH) and benzimidazole N-H stretches (2500–3200 cm⁻¹). X-ray crystallography, though less commonly reported for this compound, is critical for resolving ambiguities in tautomeric forms .
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Hybrid functionals like B3LYP, incorporating exact exchange terms, calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiol group’s electron-donating effects lower LUMO energy, enhancing reactivity in cross-coupling reactions. Basis sets (e.g., 6-31G*) model non-covalent interactions, such as hydrogen bonding between the pyridine nitrogen and solvent molecules .
Advanced Research Questions
Q. How do substituent effects on the benzimidazole ring modulate antimicrobial or anticancer activity?
Meta-nitro or trifluoromethyl groups on the benzimidazole moiety increase antimicrobial potency by enhancing membrane penetration. For instance, 5-nitro derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus due to improved hydrophobic interactions with bacterial efflux pumps . In anticancer studies, methylene-linked thiazolidinone substituents (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones) induce apoptosis in HeLa cells via ROS-mediated pathways .
Q. What strategies resolve discrepancies between DFT-predicted and experimental vibrational spectra?
Discrepancies in IR/NMR shifts often arise from solvent effects or implicit solvation models. Including explicit solvent molecules (e.g., water or ethanol) in DFT simulations improves agreement. For example, the thiol group’s S-H stretching frequency deviates by <5 cm⁻¹ when modeled with a polarizable continuum (PCM) .
Q. How do solvent polarity and proticity influence stability during synthesis?
Polar aprotic solvents (e.g., DMF) stabilize intermediates but risk sulfoxide formation at high temperatures. Ethanol/water mixtures (3:1 v/v) enhance thiolate anion solubility, reducing disulfide byproducts. Methanol, however, may esterify reactive intermediates, necessitating pH control (pH 6–8) .
Q. What in vitro models are suitable for mechanistic studies of anticancer activity?
Q. How are crystallization conditions optimized for X-ray diffraction studies?
Slow vapor diffusion with ethyl acetate/hexane (1:4) at 4°C yields single crystals. Additives like trifluoroacetic acid (0.1% v/v) improve lattice packing by protonating pyridine nitrogen, reducing conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
